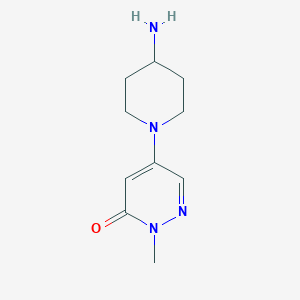

5-(4-aminopiperidin-1-yl)-2-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

5-(4-aminopiperidin-1-yl)-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-13-10(15)6-9(7-12-13)14-4-2-8(11)3-5-14/h6-8H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFMGMRPSLGZPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

3,4,5-trichloropyridazine is used as a starting material to improve regioselectivity in the substitution reactions, as it allows selective reaction at the 5-position of the pyridazine ring.

4-(3-bromopropylamino)-5-chloro-3(2H)-pyridazinone serves as a crucial intermediate where bromine acts as a good leaving group facilitating further nucleophilic substitution.

The 4-substituted 3(2H)-pyridazinone core is prepared by selective halogenation and subsequent substitution reactions.

Key Reaction Steps

| Step No. | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Selective halogenation of pyridazine ring | Use of 3,4,5-trichloropyridazine | Formation of regioselective 5-chloro derivative |

| 2 | Conversion of amino and hydroxy groups to bromopropylamino group | Treatment with 48% aqueous hydrogen bromide at ~98°C | Formation of 4-(3-bromopropylamino)-5-chloro-3(2H)-pyridazinone |

| 3 | Nucleophilic substitution with 4-aminopiperidine | Reaction in dipolar aprotic solvents (e.g., acetone, acetonitrile, DMF) with acid binding agents (e.g., sodium carbonate, triethylamine) at 40°C to reflux | Formation of 5-(4-aminopiperidin-1-yl)-2-methylpyridazin-3(2H)-one |

Reaction Conditions and Solvent Choices

Solvents: Dipolar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are preferred for the nucleophilic substitution step due to their ability to dissolve both reactants and facilitate the reaction.

Acid Binding Agents: Both inorganic bases (e.g., sodium carbonate, potassium carbonate) and organic bases (e.g., triethylamine) are used to neutralize acids generated during the reaction, thereby driving the reaction forward.

Temperature: Reaction temperatures range from 40°C to the solvent’s boiling point, with the bromination step optimally conducted at about 98°C.

Purification

The regioisomers formed during initial substitution can be separated effectively by crystallization, which is advantageous for industrial-scale synthesis as it avoids the need for column chromatography.

Filtration or centrifugation followed by recrystallization from alcohol solvents is employed to isolate the pure compound.

Research Findings and Data Summary

Chemical Reactions Analysis

Types of Reactions

5-(4-aminopiperidin-1-yl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(4-aminopiperidin-1-yl)-2-methylpyridazin-3(2H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including neurological disorders and cancer.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-aminopiperidin-1-yl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of 5-(4-aminopiperidin-1-yl)-2-methylpyridazin-3(2H)-one, highlighting differences in substituents and molecular properties:

Key Observations:

Substituent Impact on Bioactivity :

- The 6-benzyl derivative (6-benzyl-2-methylpyridazin-3(2H)-one) demonstrates high COX-2 selectivity (SI = 96) and analgesic efficacy (47% protection), suggesting that bulky substituents at position 6 enhance target specificity .

- Chloro substituents at position 5 (e.g., 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one) are reactive intermediates for further functionalization, such as iodide substitution .

Role of Piperidine/Piperazine Moieties: The 4-aminopiperidine group in the target compound contrasts with the 2-methoxyphenylpiperazine in ’s analog. Piperazine derivatives often modulate serotonin or dopamine receptors, but aminopiperidines may enhance blood-brain barrier penetration .

Synthetic Strategies: Palladium-mediated coupling reactions (e.g., Buchwald–Hartwig amination) are effective for introducing aryl/amino groups at position 5, as seen in the synthesis of pyridazinoindoles . Hydrodeiodination of 5-iodo derivatives (e.g., 5-iodo-2-methylpyridazin-3(2H)-one) can yield dehalogenated products, complicating reaction pathways .

Biological Activity

5-(4-Aminopiperidin-1-yl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H16N4O

- Molecular Weight : 208.26 g/mol

- CAS Number : 2090936-56-2

The compound features a pyridazine ring with an aminopiperidine substituent and a methyl group, which contributes to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes reacting 4-aminopiperidine with 2-methylpyridazine-3-one under controlled conditions, optimizing temperature and pH to achieve high yield and purity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminopiperidine moiety can form hydrogen bonds, modulating the activity of these targets and influencing cellular pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.

- Neuroprotective Effects : It has shown potential in protecting neuronal cells from damage, making it a candidate for treating neurodegenerative diseases.

Case Studies

- Anticancer Properties : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptosis-related proteins.

- Neuroprotection : A study investigated its effects on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| 2-(4-Aminopiperidin-1-yl)-5-methylpyridazin-3(2H)-one | Similar structure | Moderate anticancer activity |

| 4-(4-Aminopiperidin-1-yl)-2-methylpyridazin-3(2H)-one | Isomeric variant | Lower neuroprotective effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.